molecular formula C15H22N2O2 B7987424 Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7987424
M. Wt: 262.35 g/mol
InChI Key: KYSKSUYKGAKTHZ-CQSZACIVSA-N
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Description

Isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by the presence of an isopropyl group, a pyrrolidine ring, and a benzyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves the reaction of isopropylamine with ®-pyrrolidin-3-yl-carbamic acid chloride, followed by esterification with benzyl alcohol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and carbamate functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are alcohols and amines.

    Substitution: The products depend on the nucleophile used but can include substituted carbamates and esters.

Scientific Research Applications

Isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester is used in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester
  • Methyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester
  • Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester

Uniqueness

Isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its isopropyl group and ®-configuration contribute to its reactivity and interactions with molecular targets, differentiating it from similar compounds.

Properties

IUPAC Name

benzyl N-propan-2-yl-N-[(3R)-pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)17(14-8-9-16-10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSKSUYKGAKTHZ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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